molecular formula C21H23NO3S B1614294 3-Carboethoxy-4'-thiomorpholinomethyl benzophenone CAS No. 898782-51-9

3-Carboethoxy-4'-thiomorpholinomethyl benzophenone

Cat. No. B1614294
M. Wt: 369.5 g/mol
InChI Key: BWKADXYKMCGOJN-UHFFFAOYSA-N
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Description

“3-Carboethoxy-4’-thiomorpholinomethyl benzophenone” is a heterocyclic organic compound . It is used for research and development purposes . It is not intended for medicinal or household use .


Molecular Structure Analysis

The molecular formula of this compound is C21H23NO3S . Its IUPAC name is ethyl 3- [4- (thiomorpholin-4-ylmethyl)benzoyl]benzoate .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 369.48 . It has a boiling point of 531.3ºC at 760 mmHg . The flash point is 275.1ºC . The density is 1.2g/cm³ .

Scientific Research Applications

UV Protection and Cosmetic Applications

Benzophenones, including derivatives similar to 3-Carboethoxy-4'-thiomorpholinomethyl benzophenone, are widely utilized in sunscreens and other personal care products for their UV-absorbing properties. These compounds protect human skin and hair from the damaging effects of ultraviolet (UV) radiation. Their effectiveness in UV protection is attributed to their ability to absorb, dissipate, and reflect UV rays, thereby preventing them from penetrating the skin and causing photo-damage. Studies highlight the importance of optimizing formulations to enhance skin penetration and ensure efficient UV protection while minimizing potential adverse effects on human health and the environment (Kim & Choi, 2014).

Environmental Impact and Ecotoxicology

Research indicates that benzophenones, including structurally related compounds, are present in various environmental matrices, such as water bodies, due to their widespread use and subsequent release. These compounds have raised concerns due to their persistence and potential endocrine-disrupting effects on aquatic life. Studies demonstrate the occurrence of benzophenones in freshwater and marine ecosystems, emphasizing the need for monitoring and assessing their ecological risks. The research points towards a significant environmental footprint, necessitating strategies for mitigating their release and understanding their behavior in aquatic environments (Watanabe et al., 2015).

Photocatalytic Degradation

Given the environmental persistence of benzophenones, studies explore the photocatalytic degradation of these compounds as a remediation strategy. Photocatalysis, often employing titanium dioxide (TiO2), has been investigated for its efficiency in breaking down benzophenone derivatives in aqueous solutions. This approach aims to reduce the ecological impact of benzophenones by transforming them into less harmful substances. Research into the photocatalytic degradation parameters, such as catalyst concentration and pH, offers insights into optimizing this process for environmental applications (Wang et al., 2019).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

ethyl 3-[4-(thiomorpholin-4-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-2-25-21(24)19-5-3-4-18(14-19)20(23)17-8-6-16(7-9-17)15-22-10-12-26-13-11-22/h3-9,14H,2,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKADXYKMCGOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642907
Record name Ethyl 3-{4-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carboethoxy-4'-thiomorpholinomethyl benzophenone

CAS RN

898782-51-9
Record name Ethyl 3-{4-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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